Ppo-IN-7
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Overview
Description
Ppo-IN-7 is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes an isoindole core, a benzoxazine ring, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ppo-IN-7 typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe propynyl group is then added using a suitable alkyne reagent under catalytic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ppo-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydro derivatives .
Scientific Research Applications
Ppo-IN-7 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Ppo-IN-7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, cis-: A stereoisomer with similar structural features.
1H-Isoindole-1,3(2H)-dione, N-ethyl-: An ethyl-substituted derivative with distinct chemical properties.
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles: Compounds with a similar oxazine ring structure.
Uniqueness
Ppo-IN-7 is unique due to its combination of an isoindole core, a benzoxazine ring, and a propynyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H16N2O4 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C19H16N2O4/c1-2-9-20-15-10-12(7-8-16(15)25-11-17(20)22)21-18(23)13-5-3-4-6-14(13)19(21)24/h1,7-8,10H,3-6,9,11H2 |
InChI Key |
MZRQAUFRLWLFIR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)COC2=C1C=C(C=C2)N3C(=O)C4=C(C3=O)CCCC4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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